Product packaging for CCX872(Cat. No.:)

CCX872

Cat. No.: B1574589
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCX872 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator of monocyte and macrophage recruitment in inflammatory and fibrotic diseases. Preclinical studies demonstrate its efficacy in reducing proteinuria, improving renal function in focal segmental glomerulosclerosis (FSGS) models, and suppressing tumor growth in oncology models. Its pharmacokinetic profile in mice supports once-daily subcutaneous dosing, achieving sustained plasma concentrations (~3.5–6.5 μM) exceeding the IC₅₀ for CCR2 inhibition .

This compound has advanced to clinical trials for pancreatic cancer and non-alcoholic steatohepatitis (NASH), where it modulates immune suppression and fibrosis .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCX872;  CCX-872;  CCX 872;  CCX-872-B;  CCX-872 B;  CCX-872B; 

Origin of Product

United States

Comparison with Similar Compounds

Selectivity and Mechanism of Action
Compound Target(s) IC₅₀ (CCR2) Key Advantages/Limitations
CCX872 CCR2 (selective) 0.5 nM (human) High specificity; no off-target effects up to 1 μM .
Cenicriviroc CCR2/CCR5 (dual antagonist) ~5–10 nM Broader anti-inflammatory effects but may lack CCR2-specific efficacy in fibrosis .
Valproic Acid HDACs, CCR2 (indirect modulation) N/A Multi-target effects but lacks CCR2 specificity .

Key Findings :

  • This compound’s selectivity avoids confounding effects seen with dual inhibitors (e.g., cenicriviroc) or broad-spectrum agents (e.g., valproic acid) .
  • In NASH models, this compound reduced liver fibrosis by 58% (vs. vehicle) and outperformed cenicriviroc in collagen reduction (40% vs. 25%) .
Efficacy in Renal Disease Models
Model Compound Proteinuria Reduction Serum Creatinine Improvement Key Comparison
Adriamycin Nephropathy This compound (mono) 65% (Week 1) 13% (vs. vehicle) Superior to RAAS blockers alone; additive with combination therapy .
5/6 Nephrectomy This compound + RAAS 93% (vs. vehicle) 28% (vs. vehicle) Equally effective as endothelin/angiotensin II dual inhibitors .

Key Findings :

  • This compound monotherapy reduced urinary albumin-to-creatinine ratio (UACR) by 72% in 5/6 nephrectomy models, surpassing RAAS blockade alone (50%) .
  • Combination therapy with RAAS inhibitors achieved near-normal UACR levels (2.9 mg/mg vs. 73.4 mg/mg in controls) .

Key Findings :

  • In pancreatic cancer, this compound combined with chemotherapy improved survival (29% at 18 months) vs. FOLFIRINOX alone (18.6%) .
  • In gliomas, this compound reduced myeloid-derived suppressor cell (MDSC) infiltration, enhancing anti-PD-1 efficacy .
Pharmacokinetics
Compound Route Half-Life (Mice) Plasma Concentration (Trough)
This compound Subcutaneous ~24 hours 3.5–6.5 μM
Cenicriviroc Oral 20–30 hours ~1–2 μM (clinical)

Key Findings :

  • This compound’s delayed absorption enables once-daily dosing, while oral CCR2 inhibitors (e.g., cenicriviroc) require twice-daily regimens .

Preparation Methods

Formulation for Biological Use

  • This compound is stored as a dry powder until use.
  • For in vivo experiments, this compound is formulated freshly at the time of administration, typically dissolved in appropriate solvents to achieve desired concentrations for subcutaneous injection.
  • Pharmacokinetic studies in mice show that subcutaneous administration at 90 mg/kg yields sustained blood levels of approximately 3.5 μM 24 hours post-dose, indicating good bioavailability and prolonged systemic exposure.

Quality Control and Characterization

  • The compound’s purity and activity are confirmed through binding assays using CCR2-expressing cell lines (e.g., WEHI-274 murine monocyte cells).
  • Functional assays include inhibition of radiolabeled ligand binding and chemotaxis assays to determine IC50 values.
  • Selectivity is verified by testing against a panel of other chemokine receptors and related receptors, with this compound showing no significant off-target activity even at micromolar concentrations.

Research Data on Preparation and Pharmacological Testing

Parameter Data / Description Source
Storage form Dry powder
Formulation Prepared fresh for in vivo use
Administration route Subcutaneous injection
Dose for pharmacokinetics 90 mg/kg
Blood concentration post-dose ~3.5 μM at 24 hours
IC50 for CCR2 ligand binding 270 nM (murine cells), 3 nM (human CCR2)
IC50 for CCR2-mediated chemotaxis 32 nM (human), 69 nM (murine)
Selectivity No inhibition of other chemokine receptors at >1 µM

Notes on Experimental Preparation for Research

  • This compound is typically dissolved in solvents compatible with in vivo administration, ensuring stability and bioavailability.
  • The compound is handled under standard laboratory conditions for small molecule drugs, with attention to maintaining sterility and avoiding degradation.
  • Cell culture and in vivo models use this compound to probe CCR2 function, requiring precise dosing and timing to achieve effective receptor blockade.

Q & A

Q. What is the molecular mechanism of CCX872 in modulating immune responses, and how is this validated in preclinical models?

this compound is a potent CCR2 antagonist that blocks monocyte/macrophage recruitment by inhibiting CCL2-CCR2 signaling. In murine models of focal segmental glomerulosclerosis (FSGS), this compound reduced glomerular macrophage infiltration by 46–57% at doses of 30–100 mg/kg, correlating with decreased proteinuria and improved renal histology . Flow cytometry data confirmed reduced Ly6C<sup>hi</sup> macrophage populations in injured tissues, supporting its role in disrupting CCR2-dependent inflammatory pathways .

Q. How does this compound affect macrophage dynamics in acute traumatic brain injury (TBI) models?

In hCCR2 knock-in mice, this compound administration (30–100 mg/kg) 2 hours post-TBI reduced brain-infiltrating macrophages by 56–71% and attenuated type I interferon responses. This was associated with improved cognitive outcomes in radial arm water maze tests at 28 days post-injury, demonstrating its neuroprotective potential .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects of this compound with chemotherapy or immunotherapies?

  • Combination with FOLFIRINOX : In a Phase Ib trial for pancreatic cancer, this compound was administered daily alongside biweekly FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin) for 12 weeks. The primary endpoint was 18-month overall survival (OS), which reached 29% vs. 18.2% in FOLFIRINOX-alone historical controls .
  • Combination with anti-PD-1 : Preclinical studies suggest pairing this compound with checkpoint inhibitors enhances antitumor immunity by reducing myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment . Experimental designs should include flow cytometry to quantify CD11b<sup>+</sup>Ly6C<sup>hi</sup> cells and multiplex cytokine profiling to assess immune remodeling.

Q. How can contradictory data on this compound’s impact on tumor growth versus survival be resolved?

In HER2/neu-driven mammary carcinoma models, this compound reduced tumor volume but did not improve survival. This paradox may arise from compensatory mechanisms (e.g., altered monocyte gene expression in Ccr2<sup>−/−</sup> mice) . To address this:

  • Conduct single-cell RNA sequencing to identify CCR2-independent pathways.
  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models to optimize dosing schedules .

Q. What methodological considerations are critical for dose optimization in this compound studies?

  • Dose-response analysis : In TBI models, 30 mg/kg this compound reduced macrophage infiltration by 46%, while 100 mg/kg achieved 57% reduction, with diminishing returns at higher doses .
  • Timing of administration : Pre-injury dosing in TBI models showed better cognitive outcomes than post-injury regimens, suggesting timing impacts efficacy .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing survival data in this compound clinical trials?

  • Use Kaplan-Meier curves with log-rank (Mantel-Cox) tests for survival comparisons.
  • Adjust for covariates (e.g., metastatic status in pancreatic cancer trials) using Cox proportional hazards models .

Q. How should researchers handle variability in CCR2 blockade efficacy across disease models?

  • Perform sensitivity analysis to identify key variables (e.g., baseline CCR2 expression, tumor mutational burden).
  • Apply global stability analysis to model bifurcation points in immune response dynamics, as demonstrated in MDSC inhibition studies .

Experimental Design Tables

Model Dose (mg/kg) Key Outcome Reference
Murine FSGS30–10046–57% ↓ macrophage infiltration
Pancreatic cancer (Phase Ib)12-week daily29% 18-month OS vs. 18.2% historical
TBI (hCCR2 knock-in)30–10056–71% ↓ Ly6C<sup>hi</sup> macrophages

Key Recommendations

  • Avoid overinterpretation of single-model data : Cross-validate findings in CCR2-humanized models to account for species-specific differences .
  • Prioritize combination therapies : Target both CCR2 and PD-1/PD-L1 to address compensatory immune evasion mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.